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Compound of Interest

Compound Name: Diethyl tartrate

Cat. No.: B121065

A Comparative Guide to Tartrate Esters in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the selection of the
appropriate chiral ligand is a critical step in developing efficient and highly selective asymmetric
syntheses. Tartrate esters, readily available from the chiral pool, are a versatile class of ligands
that have found widespread application in a variety of asymmetric transformations. This guide
provides a comparative study of different tartrate esters, focusing on their performance in key
asymmetric reactions, supported by experimental data and detailed protocols.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation of allylic alcohols is a cornerstone of modern synthetic
chemistry, enabling the predictable and highly enantioselective synthesis of chiral epoxides.
The choice of the tartrate ester ligand, typically diethyl tartrate (DET) or diisopropy! tartrate
(DIPT), is crucial for achieving high enantioselectivity.

Performance Comparison of Tartrate Esters in Sharpless
Asymmetric Epoxidation

The following table summarizes the performance of Diethyl Tartrate (DET) and Diisopropyl
Tartrate (DIPT) in the Sharpless asymmetric epoxidation of various allylic alcohols. The data
highlights the impact of the tartrate ester's steric bulk on the enantiomeric excess (ee%) and
yield of the reaction.
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Tartrate

Catalyst

Substrate Temp (°C) Time (h) Yield (%) ee (%)
Ester System
. Ti(Oi-Pr)a /
Geraniol (+)-DET -20 35 77 95
TBHP
Ti(Oi-Pr)a /
(+)-DIPT -20 4 78 >95
TBHP
Cinnamyl Ti(Oi-Pr)a /
(+)-DET -20 18 80 94
alcohol TBHP
Ti(Oi-Pr)a /
(+)-DIPT -20 24 79 >95
TBHP
(2)-3- .
Ti(Oi-Pr)a /
Methyl-2- (+)-DET -20 96 70 80
TBHP
penten-1-ol
Ti(Oi-Pr)a /
(+)-DIPT -20 120 72 88
TBHP
Allyl Ti(Oi-Pr)a /
(+)-DET -20 50-60 87
alcohol TBHP
Ti(Oi-Pr)a /
(+)-DIPT -20 - 50-60 92
TBHP

Note: Data is compiled from various sources and reaction conditions may vary slightly. TBHP =

tert-butyl hydroperoxide.

Experimental Protocol: Catalytic Sharpless Asymmetric
Epoxidation

This protocol is a general procedure for the catalytic asymmetric epoxidation of an allylic

alcohol.

Materials:

« Allylic alcohol
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Titanium(lV) isopropoxide (Ti(Oi-Pr)a)

(+)-Diethyl tartrate ((+)-DET) or (+)-Diisopropyl tartrate ((+)-DIPT)
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene or decane
Powdered 3A or 4A molecular sieves

Anhydrous dichloromethane (CH2Clz)

Inert gas (Argon or Nitrogen)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
thermometer, and an inert gas inlet is charged with powdered molecular sieves
(approximately 0.5 g per mmol of allylic alcohol).

Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C
using a suitable cooling bath.

To the cooled and stirred suspension, add the chiral tartrate ester (e.g., (+)-DET or (+)-DIPT,
0.06 mmol per mmol of allylic alcohol) followed by the dropwise addition of titanium(1V)
isopropoxide (0.05 mmol per mmol of allylic alcohol). The mixture is stirred at -20 °C for 30
minutes to pre-form the chiral catalyst.

The allylic alcohol (1.0 mmol) is then added to the reaction mixture.

The anhydrous solution of tert-butyl hydroperoxide (1.5-2.0 mmol) is added dropwise over a
period of 10-15 minutes, ensuring the internal temperature is maintained at -20 °C.

The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or gas
chromatography (GC) until the starting material is consumed.

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous
solution of sodium fluoride. The mixture is allowed to warm to room temperature and stirred
vigorously for at least 1 hour.
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e The resulting emulsion is filtered through a pad of celite, and the filter cake is washed with
dichloromethane.

e The combined organic phases are washed with a saturated aqueous solution of sodium
chloride (brine), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and
concentrated under reduced pressure.

e The crude epoxy alcohol is purified by flash column chromatography on silica gel.

DOT Script for Sharpless Asymmetric Epoxidation Workflow:

Click to download full resolution via product page

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Proposed Catalytic Cycle

The mechanism of the Sharpless asymmetric epoxidation is believed to involve a dimeric
titanium-tartrate complex. The following diagram illustrates the proposed catalytic cycle.

DOT Script for Sharpless Epoxidation Catalytic Cycle:
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Caption: Proposed catalytic cycle for the Sharpless asymmetric epoxidation.
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Asymmetric Reductive Aldol-Type Reaction

While the Sharpless epoxidation is the most prominent example, tartrate esters have also been
employed as chiral ligands in other asymmetric transformations. An example is the asymmetric
reductive aldol-type reaction of a,-unsaturated esters with carbonyl compounds.

Performance of Diisopropyl Tartrate in Asymmetric
Reductive Aldol-Type Reaction

In a study utilizing a rhodium catalyst and diethylzinc, diisopropyl L-(+)-tartrate (DIPT) was
found to be an effective chiral ligand for the asymmetric reductive aldol-type reaction. The

following table provides a summary of the results for the reaction of various aldehydes with
methyl acrylate.

. Diastereomeric ee (%) of anti-
Aldehyde Yield (%) . ) .
Ratio (anti:syn) isomer

Benzaldehyde 85 60:40 65
4-

92 55:45 58
Chlorobenzaldehyde
4-

88 62:38 68
Methoxybenzaldehyde
2-Naphthaldehyde 95 58:42 72

Note: Reactions were carried out using RhCI(PPhs)s as a catalyst and Et2Zn as a reducing
agent in the presence of L-(+)-DIPT.

Experimental Protocol: Asymmetric Reductive Aldol-
Type Reaction

Materials:
o Aldehyde

e a,B-Unsaturated ester (e.g., methyl acrylate)
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Tris(triphenylphosphine)rhodium(l) chloride (RhCI(PPhs)s)

Diisopropyl L-(+)-tartrate (L-(+)-DIPT)

Diethylzinc (Et2Zn) solution in hexanes

Anhydrous dichloromethane (CH2Clz)

Inert gas (Argon)

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add RhCI(PPhs)s (0.02 mmol per
mmol of aldehyde) and anhydrous dichloromethane.

Add diisopropyl L-(+)-tartrate (1.2 mmol per mmol of aldehyde) to the solution.

Cool the mixture to 0 °C and add the aldehyde (1.0 mmol) and the a,B-unsaturated ester (1.2
mmol).

Slowly add a solution of diethylzinc in hexanes (3.6 mmol per mmol of aldehyde) to the
reaction mixture at 0 °C.

The reaction is stirred at 0 °C and monitored by TLC or GC.

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous
solution of ammonium chloride.

The mixture is extracted with dichloromethane, and the combined organic layers are washed
with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by flash column chromatography to afford the 3-hydroxy ester.

DOT Script for Asymmetric Reductive Aldol-Type Reaction Workflow:
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Workup and Purification
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Caption: General workflow for the asymmetric reductive aldol-type reaction.

Other Asymmetric Reactions

The utility of tartrate esters and their derivatives extends to other important asymmetric
transformations, including Diels-Alder reactions, cyclopropanations, and cyanations. While
comprehensive comparative data for simple tartrate esters in these reactions is less common in
the literature, tartrate-derived ligands, such as TADDOLSs (a,a,a',a'-tetraaryl-1,3-dioxolane-4,5-
dimethanols), have been extensively studied.

Tartrate-Derived Ligands in Asymmetric Diels-Alder
Reactions

Tartaric acid can be used to create chiral Lewis acid catalysts for asymmetric Diels-Alder
reactions. For instance, the reaction of acylated tartaric acid with borane or a boronic acid
forms a chiral boronic ester that can effectively catalyze the cycloaddition.[1]

TADDOLSs in Asymmetric Synthesis

TADDOLSs, which are derived from tartaric acid, are a class of C2-symmetric chiral diols that
have proven to be highly effective ligands in a wide range of asymmetric reactions. Their rigid
structure and tunable steric and electronic properties make them excellent chiral controllers.
They have been successfully applied in asymmetric cyanations, aldol reactions, and
cycloadditions.[2][3][4] HowevVer, their performance can be highly substrate and reaction-
dependent, with some applications showing only modest enantioselectivity.[2]

Conclusion
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Tartrate esters are a valuable and cost-effective class of chiral ligands for asymmetric
synthesis. Diethyl tartrate and diisopropyl tartrate are highly effective in the Sharpless
asymmetric epoxidation, with the choice between them often depending on the specific
substrate to maximize enantioselectivity. Beyond epoxidation, tartrate esters and their
derivatives, such as TADDOLSs, have demonstrated utility in a range of other asymmetric
transformations, although more systematic comparative studies of simple tartrate esters in
these areas are needed. The provided protocols and data serve as a valuable resource for
researchers in the field of asymmetric synthesis to guide their selection and application of
these versatile chiral ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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